N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-phenylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-4-13-24-19-15-18(10-11-20(19)28-16-22(2,3)21(24)25)23-29(26,27)14-12-17-8-6-5-7-9-17/h4-11,15,23H,1,12-14,16H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGMMDYFOPWMSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide is a compound of interest in pharmacological research due to its unique oxazepine ring structure and potential biological activities. This article provides a detailed overview of its biological activity based on available research findings.
Molecular Structure and Properties
The compound features a complex molecular structure characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₃N₃O₃S |
| Molecular Weight | 365.42 g/mol |
| IUPAC Name | This compound |
The presence of the oxazepine ring is significant as it influences the compound's interactions with biological targets.
Preliminary studies suggest that this compound may exhibit enzyme inhibition properties or act as a receptor modulator. The exact mechanisms are still under investigation but may involve interactions with specific enzymes or receptors in biological systems.
Pharmacological Studies
A variety of biological assays have been conducted to evaluate the pharmacological potential of this compound:
- Enzyme Inhibition : Initial findings indicate that this compound may inhibit certain enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting 17β-HSD Type 3 with an IC50 value indicating significant potency in this assay .
- Cytotoxicity : The compound has been tested against various cancer cell lines. In particular, it exhibited cytotoxic effects against leukemia cell lines with a GI50 value of 10 nM in NCI screening .
- Receptor Interaction : Research suggests that the compound may interact with mGlu receptors (metabotropic glutamate receptors), which are crucial in neurological signaling pathways. This interaction could lead to therapeutic applications in neurodegenerative diseases .
Case Studies
Several studies have highlighted the biological activity of similar compounds within the oxazepine class:
- Anticonvulsant Activity : Compounds structurally related to N-(5-allyl...) have been evaluated for their anticonvulsant properties. For instance, certain derivatives showed significant efficacy in reducing seizure activity in animal models .
- Antitumor Activity : A related study demonstrated that modifications to the oxazepine structure could enhance antitumor activity against specific cancer cell lines. This emphasizes the importance of structural variations in determining biological efficacy .
Conclusion and Future Directions
This compound represents a promising candidate for further pharmacological exploration due to its unique structure and preliminary evidence of significant biological activity. Future research should focus on:
- Detailed mechanistic studies to elucidate its action at the molecular level.
- Expanded pharmacological profiling across different biological systems.
- Investigating potential therapeutic applications in treating neurological disorders and cancers.
Scientific Research Applications
Organic Synthesis
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide serves as a valuable building block in organic synthesis. It can be used to create more complex molecules through various chemical transformations such as oxidation, reduction, and substitution reactions.
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies suggest that it may possess activity against certain bacterial strains.
- Anticancer Potential : Preliminary investigations have shown that it could inhibit cancer cell proliferation by interfering with cellular processes such as DNA replication.
Pharmaceutical Development
The unique properties of this compound make it a candidate for developing new therapeutic agents. Ongoing research aims to explore its efficacy in treating various diseases, particularly those involving microbial infections and cancer.
Case Studies
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry evaluated the compound's effectiveness against a range of bacterial pathogens and found promising results indicating its potential as an antimicrobial agent.
- Cancer Research : Research conducted at a leading pharmaceutical laboratory explored the compound's mechanism of action in inhibiting tumor growth in vitro. The results demonstrated significant cytotoxic effects on various cancer cell lines.
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide group undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid and the corresponding amine. For example:
Reaction :
-
Conditions :
-
Acidic: 6M HCl, reflux at 110°C for 8–12 hours.
-
Basic: 2M NaOH, 80°C for 6 hours.
-
-
Outcome : Hydrolysis of the sulfonamide generates 2-phenylethanesulfonic acid and the parent oxazepine amine.
Nucleophilic Substitution at Sulfonamide
The sulfonamide’s sulfur atom can act as a leaving group in nucleophilic substitution reactions.
| Reaction Type | Reagents/Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | R-X (alkyl halide), KCO, DMF, 60°C | R-SO-Oxazepine derivatives | 45–65 | |
| Arylation | Aryl boronic acid, Pd(PPh), KCO, DME | Aryl-SO-Oxazepine derivatives | 50–70 |
Key Insight : The reaction efficiency depends on solvent polarity and the steric bulk of the nucleophile .
Reduction of the Oxazepine Core
The 4-oxo group in the oxazepine ring is reducible to a hydroxyl or methylene group:
-
Catalytic Hydrogenation :
-
Conditions: 10% Pd/C, H (1 atm), ethanol, 25°C, 12 hours.
-
Outcome: Conversion to 4-methylene derivatives (yield: 75–85%).
-
-
Sodium Borohydride Reduction :
-
Conditions: 0°C to room temperature, 2 hours.
-
Outcome: Secondary alcohol formation (yield: 60–70%).
-
Allyl Group Functionalization
The allyl substituent participates in electrophilic additions and cycloadditions:
a. Epoxidation :
-
Conditions: mCPBA (meta-chloroperbenzoic acid), CHCl, 0°C.
-
Yield: 55–65%.
b. Heck Coupling :
-
Conditions: DMF, 80°C, 12 hours.
-
Yield: 40–50%.
Aromatic Electrophilic Substitution
The phenethyl group’s benzene ring undergoes halogenation or nitration:
| Reaction | Reagents | Position Selectivity | Yield (%) |
|---|---|---|---|
| Nitration | HNO, HSO | Para to sulfonamide | 30–40 |
| Bromination | Br, FeBr | Meta to sulfonamide | 45–55 |
Note : The sulfonamide group directs electrophiles to meta/para positions .
Oxidative Degradation
Exposure to strong oxidants like KMnO cleaves the allyl group:
-
Conditions: 5% KMnO, 70°C, 4 hours.
-
Outcome: Formation of carboxylic acid derivatives (yield: 50–60%).
Thermal Stability and Decomposition
At elevated temperatures (>200°C), the compound undergoes retro-Diels-Alder fragmentation:
Comparative Reactivity Table
| Functional Group | Reaction Type | Reactivity Rank (1–5) |
|---|---|---|
| Sulfonamide | Hydrolysis | 5 (most reactive) |
| Allyl | Epoxidation | 4 |
| 4-Oxo | Reduction | 3 |
| Phenethyl benzene | Electrophilic substitution | 2 |
| Oxazepine ring | Thermal decomposition | 1 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The benzo[b][1,4]oxazepine core distinguishes this compound from related six-membered heterocycles, such as benzo[b][1,4]oxazines (e.g., 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid in ). Key differences include:
The oxazepine’s expanded ring may enhance binding pocket compatibility in biological targets compared to oxazines, though this requires experimental validation.
Substituent Effects
- Allyl Group: The allyl substituent at position 5 is rare in analogous compounds. Comparable structures (e.g., 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole in ) typically feature alkyl or aryl groups.
- Sulfonamide Moiety : The 2-phenylethanesulfonamide group contrasts with simpler sulfonamides (e.g., tosyl groups). The phenylethyl chain may improve membrane permeability compared to bulkier analogs.
Research Findings and Data Gaps
- Activity Data: No biological or physicochemical data for the target compound is available in the provided evidence. Comparative studies with oxazine or oxadiazole analogs (e.g., solubility, kinase inhibition) are needed to assess functional advantages.
- Thermodynamic Stability : Molecular modeling could clarify whether the oxazepine core improves metabolic stability over oxazines, a hypothesis suggested by its constrained conformation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
